6-Ethylmorphine

描述

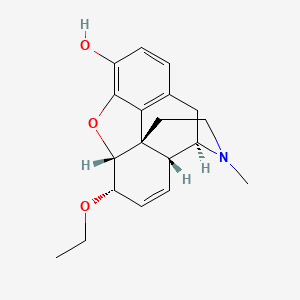

Structure

2D Structure

3D Structure

属性

CAS 编号 |

47252-06-2 |

|---|---|

分子式 |

C19H23NO3 |

分子量 |

313.4 g/mol |

IUPAC 名称 |

(4R,4aR,7S,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 |

InChI 键 |

SWYNUDMXTNTERF-SSTWWWIQSA-N |

SMILES |

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

手性 SMILES |

CCO[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |

规范 SMILES |

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

其他CAS编号 |

47252-06-2 |

产品来源 |

United States |

Ii. Synthetic Strategies and Chemical Transformations of 6 Ethylmorphine

De Novo Synthesis Approaches to 6-Ethylmorphine and its Precursors

While the direct de novo or total synthesis of this compound is not a common route due to the complexity of the morphinan (B1239233) skeleton, the synthesis of its fundamental precursors has been a significant area of chemical research. The intricate, rigid, pentacyclic structure of morphinans presents a considerable synthetic challenge. neu.edu.tr

Reaction Pathways and Methodological Advancements

The total synthesis of morphinan alkaloids, such as morphine, provides the foundational knowledge applicable to the synthesis of precursors for this compound. Landmark achievements in this field, like the Gates and Rice syntheses of morphine, have established key strategic steps. nih.gov The Gates synthesis, notable for its early use of the Diels-Alder reaction in this context, and the more efficient Rice synthesis, which employs a biomimetic Grewe cyclization, have paved the way for various other synthetic routes. nih.gov These methodologies, while complex, offer pathways to construct the core morphinan structure from simple starting materials.

Advancements in synthetic chemistry continue to refine these pathways. For instance, modern synthetic efforts focus on improving efficiency and stereoselectivity. Methodological advancements in areas such as C-alkylation of phenols and the use of transition-metal-catalyzed reactions, like the Buchwald-Hartwig amination for introducing amino groups, have been applied to the synthesis of morphine analogues and could theoretically be adapted for the synthesis of this compound precursors. nih.gov

Derivatization from Natural Morphinan Alkaloids

The most practical and widely used method for producing this compound is through the semi-synthesis from naturally occurring morphinan alkaloids, primarily morphine. mdpi.com Morphine, being readily available from the opium poppy (Papaver somniferum), serves as a convenient starting material. nih.gov

The synthesis of this compound from morphine involves the selective ethylation of the phenolic hydroxyl group at the C-3 position. This O-alkylation reaction is a common transformation in medicinal chemistry. d-nb.info One established method involves treating morphine with an ethylating agent in the presence of a base. For example, morphine can be dissolved in a solution containing potassium hydroxide, followed by the addition of diethyl sulfate (B86663) while refluxing in ethanol. oup.com The reaction mixture is then worked up to isolate the this compound. oup.com

Industrial-scale methods have also been developed for the synthesis of this compound from morphine. mdpi.com These processes are optimized for yield and purity, ensuring a consistent supply for research and other applications. The ethylation of the C-3 hydroxyl group is a critical step that modifies the pharmacological profile of the parent morphine molecule. d-nb.info

Synthesis of this compound Metabolites and Analogues for Research Purposes

To understand the pharmacology and toxicology of this compound, researchers require access to its metabolites and specifically designed analogues. The synthesis of these compounds is crucial for metabolic studies and for investigating how structural changes affect biological activity.

Preparation of Glucuronidated Forms for Metabolic Studies

Glucuronidation is a major metabolic pathway for many opioids, including this compound. researchgate.net The primary glucuronidated metabolite is ethylmorphine-6-glucuronide (EM-G). researchgate.netmdpi.com The synthesis of EM-G is essential for use as an analytical standard in metabolic studies and for investigating its own pharmacological properties.

Enzymatic synthesis is a common approach for preparing glucuronides. This method utilizes liver microsomal preparations, which contain the necessary UDP-glucuronyltransferase (UDPGT) enzymes, to conjugate this compound with UDP-glucuronic acid. oup.com For instance, this compound can be incubated with microsomes prepared from cell lines like Hutu 80, which are rich in UDPGT enzymes. oup.com The resulting ethylmorphine-6-glucuronide can then be purified using techniques such as high-performance liquid chromatography (HPLC). oup.com The development of reliable methods for the quantification of ethylmorphine-6-glucuronide in biological samples, often using liquid chromatography-mass spectrometry (LC-MS), is also a key area of research. mdpi.comdrugbank.com

Another significant metabolite is norethylmorphine (B1237711), formed via N-demethylation. researchgate.netresearchgate.net The synthesis of norethylmorphine can be achieved through chemical methods, for example, by reacting this compound with iron(0) powder. nih.gov

| Metabolite Name | Precursor | Synthetic Approach | Key Reagents/Enzymes |

| Ethylmorphine-6-glucuronide | This compound | Enzymatic Glucuronidation | UDP-glucuronyltransferase (UDPGT), UDP-glucuronic acid |

| Norethylmorphine | This compound | Chemical N-demethylation | Iron(0) powder |

Chemical Modifications for Structure-Activity Relationship Investigations

Modifications at the C-6 position of the morphinan skeleton are known to significantly impact activity. While this compound itself is a 3-O-alkylated derivative of morphine, further alterations can be explored. For example, the introduction of different alkoxy groups at this position in related morphinans has been shown to influence potency. nih.gov Studies on 14-alkoxymorphinan-6-ones have demonstrated that the nature and size of the substituent at position 14 have a major impact on opioid receptor interaction. nih.gov While this research is on a different class of morphinans, the principles of how substituents affect receptor binding are relevant.

The N-substituent at position 17 is another critical determinant of activity, often defining whether a compound is an agonist, antagonist, or has a mixed profile. mdpi.com While this compound has a methyl group at this position, creating analogues with different N-substituents (e.g., allyl, cyclopropylmethyl, phenethyl) could lead to compounds with altered pharmacological properties, as has been extensively demonstrated for morphine and other opioids. researchgate.netmdpi.com

The synthesis of various analogues allows for a systematic exploration of the SAR of this compound, aiming to identify modifications that might enhance desired properties while minimizing undesirable side effects.

Radiosynthesis and Labeling Techniques for Preclinical Research

Radiolabeled compounds are indispensable tools in preclinical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These techniques allow for the non-invasive study of drug distribution, receptor occupancy, and pharmacokinetics in living organisms.

The radiosynthesis of this compound and its derivatives has been accomplished for such preclinical studies. One example is the labeling of ethylmorphine-glucuronide with iodine-131 (B157037) (¹³¹I). oup.com This was achieved using the Iodogen method, where the purified ethylmorphine-glucuronide was reacted with Na¹³¹I in an Iodogen-coated tube. oup.com The resulting ¹³¹I-labeled ethylmorphine-glucuronide was then used for biodistribution studies in rats. oup.com Similarly, ethylmorphine itself has been radiolabeled with ¹³¹I for biodistribution studies. nih.gov

For PET imaging, radionuclides with shorter half-lives, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), are commonly used. mdpi.comnih.gov While specific examples of ¹¹C or ¹⁸F labeling of this compound are not prevalent in the reviewed literature, the general strategies for radiolabeling opioids are well-established. These often involve introducing the radionuclide in the final step of the synthesis to maximize the radiochemical yield. mdpi.com

Direct radiofluorination or the use of radiolabeled prosthetic groups are common methods. mdpi.comacs.org For instance, ¹⁸F can be incorporated into a molecule via nucleophilic substitution of a suitable leaving group. The development of such radiolabeled analogues of this compound would enable detailed in vivo characterization of its interaction with opioid receptors in the brain and other tissues. nih.govmdpi.comoup.comnih.gov

| Radiotracer | Isotope | Labeling Method | Application |

| ¹³¹I-Ethylmorphine-glucuronide | ¹³¹I | Iodogen Method | Preclinical Biodistribution Studies |

| ¹³¹I-Ethylmorphine | ¹³¹I | Not specified | Preclinical Biodistribution Studies |

| [¹¹C]Carfentanil | ¹¹C | N-methylation | PET Imaging of µ-opioid receptors |

| [¹⁸F]FE-DPN | ¹⁸F | Nucleophilic Fluorination | PET Imaging of opioid receptors |

Iii. Preclinical Pharmacological Investigations of 6 Ethylmorphine

Receptor Binding Affinity and Ligand Interactions in Non-Human Systems

Preclinical evaluation of a novel compound's interaction with its biological targets is a foundational step in pharmacological characterization. For 6-Ethylmorphine, investigations have centered on its affinity for opioid receptors, which are the primary mediators of the pharmacological effects of morphine and its analogues. These studies, conducted in non-human systems such as rodent brain tissues, provide quantitative data on the strength of the bond between the ligand (this compound) and the receptor.

The mu-opioid receptor (MOR) is the principal target for many clinically significant opioids, mediating their analgesic effects. nih.govdrugbank.com The binding affinity of this compound and related compounds to the MOR has been examined in rat brain homogenates using radioligand displacement assays. osti.govnih.gov In these experiments, the inhibitory constant (Ki) is determined, which represents the concentration of the drug required to displace 50% of a specific radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.

Research has shown that the chemical group at the 3-position of the morphine molecule significantly influences its binding affinity to the mu-receptor. osti.govnih.govcapes.gov.br Specifically, decreasing the length of the alkyl group at this position leads to a decrease in the Ki value, which corresponds to an increase in binding affinity. nih.govcapes.gov.br Consequently, the binding affinity follows the order: morphine (with a hydroxyl group) > codeine (methoxy group) > ethylmorphine (ethoxy group). nih.govcapes.gov.br This demonstrates that this compound has a weaker binding affinity for the mu-opioid receptor compared to both morphine and codeine. nih.gov This is consistent with the general principle that a free phenolic 3-hydroxyl group, as seen in morphine, is favorable for high-affinity MOR binding. nih.gov

Table 1: Mu-Opioid Receptor Binding Affinities of Ethylmorphine and Related Opioids in Rat Brain Homogenates

| Compound | Ki (nM) | Relative Affinity to Morphine |

| Morphine | 1.2 | 1.00 |

| Codeine | 25.0 | ~0.05 |

| This compound | Higher than Codeine | <0.05 |

| Morphine-6-glucuronide (B1233000) | 0.6 | 2.00 |

Data derived from studies using [³H]-DAMGO as the radioligand in rat brain homogenates. nih.govcapes.gov.br The Ki value for this compound is noted to be higher than that of codeine, indicating weaker affinity, though a precise numerical value is not provided in the cited sources.

Direct binding studies detailing the affinity of this compound for DOR and KOR are not extensively detailed in the available literature. However, insights can be drawn from structurally similar compounds like dihydrocodeine and its metabolites. researchgate.net Studies on dihydrocodeine show that it and its related compounds generally exhibit their highest affinity for the mu-opioid receptor. researchgate.net For instance, in displacement binding experiments using guinea pig cerebral cortex, dihydrocodeine and its metabolites had significantly lower affinities for both delta and kappa receptors compared to the mu receptor. researchgate.net Given the structural similarities between ethylmorphine and codeine/dihydrocodeine, it is hypothesized that ethylmorphine also possesses a significantly lower affinity for delta and kappa opioid receptors relative to its affinity for the mu receptor. mpa.seresearchgate.net

Mu-Opioid Receptor (MOR) Binding Characteristics

In Vitro Pharmacodynamic Profiling

In vitro pharmacodynamic studies move beyond simple binding affinity to assess the functional consequences of the ligand-receptor interaction. These assays measure the ability of a compound to activate the receptor and initiate a cellular response, providing data on its efficacy and potency.

Opioid receptors are G-protein coupled receptors (GPCRs). nih.govmdpi.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins. nih.govmdpi.com This process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ complexes. nih.gov These activated subunits then interact with various downstream effectors to produce a cellular response. drugbank.combiorxiv.org

For mu-opioid receptor agonists like morphine, this signaling cascade typically involves the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. drugbank.commdpi.com This cascade ultimately leads to hyperpolarization of the neuron and a reduction in neurotransmitter release. nih.gov As a morphinan (B1239233) derivative that binds to the MOR, this compound is expected to activate these same G-protein-mediated signal transduction pathways. drugbank.commpa.se The N-demethylating activity of ethylmorphine has been studied in vitro, where it was shown to be inhibited by various steroids, suggesting that the drug utilizes the same catalytic substrate as these steroids. taylorandfrancis.com

Isolated tissue preparations are valuable in vitro models for assessing the functional efficacy of drugs in a physiologically relevant context. The guinea pig ileum (GPI) assay is a classic model for studying the inhibitory effects of opioids on smooth muscle contraction, which is a direct consequence of MOR activation on enteric neurons. mdpi.com In such assays, specific antibodies have been shown to reverse the inhibitory effect of morphine, demonstrating the receptor-mediated nature of the response. mdpi.com

In a comparative study using an isolated frog sciatic nerve preparation, the effects of morphine, codeine, and ethylmorphine on compound action potentials (CAPs) were examined. mdpi.com The results indicated an inhibitory sequence that did not align with their known MOR binding affinities (morphine > codeine > ethylmorphine). mdpi.com This led the researchers to conclude that the observed inhibition of AP conduction in this specific non-mammalian model was not mediated by classical opioid receptors. mdpi.com This highlights the importance of selecting appropriate models to study specific receptor-mediated effects.

G-Protein Activation Assays and Signal Transduction Studies

In Vivo Preclinical Pharmacodynamics in Animal Models

In vivo studies in animal models are crucial for understanding the integrated physiological and behavioral effects of a compound. These studies provide a bridge between in vitro findings and potential clinical applications. The use of animal models, however, requires careful consideration of interspecies differences in metabolism and enzyme activity. researchgate.net

The pharmacodynamic effects of this compound have been evaluated in several animal models. mpa.se In a study investigating antitussive (cough suppressant) activity, cough was induced in dogs via mechanical stimulation of the trachea. mpa.se When administered intravenously, ethylmorphine demonstrated a dose-dependent cough suppressant effect, with its efficacy being compared to that of codeine and morphine. mpa.se

Other preclinical studies in rodents have observed various pharmacodynamic effects. In rats, administration of related opioids has been associated with effects on the endocrine axis, including reductions in serum testosterone (B1683101) levels. mpa.se Furthermore, studies with codeine in mice have noted effects such as abnormal postures at higher doses and hyperplasia of thyroid gland follicular cells after long-term exposure. mpa.se These findings, while not all directly from this compound studies, are considered relevant due to structural and metabolic similarities. mpa.se

Table 2: Comparative Antitussive Effect of Opioids in a Canine Model

| Compound | Route of Administration | Observation |

| This compound | Intravenous | Depressing effect on cough curves |

| Codeine | Intravenous | Depressing effect on cough curves |

| Morphine | Intravenous | Depressing effect on cough curves |

Based on a study where cough was induced by mechanical stimulation of the trachea in dogs. The minimal effective dose was defined as that which produces a visible depressing effect on cough curves for approximately 20 minutes. mpa.se

Assessment of Central and Peripheral Actions in Laboratory Animals

Preclinical studies in various laboratory animal models have been conducted to characterize the pharmacological effects of this compound, focusing on its actions within both the central nervous system (CNS) and the peripheral nervous system (PNS). These investigations have primarily centered on its antinociceptive (pain-relieving) and antitussive (cough-suppressing) properties.

In studies evaluating its antitussive effects, this compound has demonstrated the ability to suppress cough in animal models. For instance, in dogs where coughing was induced by mechanical stimulation of the trachea, intravenous administration of this compound was effective. mpa.se Similarly, it has been shown to suppress cough in guinea pigs exposed to sulfur dioxide inhalation. mpa.se

The central actions of this compound extend to analgesia. Research has shown that opioids, including this compound, can inhibit the conduction of action potentials in nerve fibers. mdpi.commdpi.com In experiments using frog sciatic nerves, this compound inhibited compound action potentials (CAPs) in a concentration-dependent manner. mdpi.com Notably, the inhibitory effect of this compound on CAPs was more potent than that of morphine and codeine. mdpi.com

Investigations into the broader physiological effects have also been undertaken, often by extrapolating from data on structurally similar compounds like morphine and codeine. mpa.se For example, studies on codeine and morphine in guinea pigs have shown a small but significant depression of ventilation. mpa.se High doses of l-codeine and d-codeine have been reported to affect blood pressure and heart rate in cats. mpa.se Furthermore, research on codeine and morphine suggests that these opioids may influence the endocrine system and reproductive organs in animal models. mpa.se For instance, a reduction in serum testosterone levels was observed in male rats after a single subcutaneous injection of codeine. mpa.se

The following table summarizes the observed preclinical actions of this compound and related opioids in laboratory animals:

Observed Preclinical Actions of this compound and Related Opioids| Pharmacological Action | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Antitussive | Dogs (mechanical trachea stimulation) | Effective in suppressing cough. | mpa.se |

| Antitussive | Guinea pigs (sulfur dioxide inhalation) | Suppressed cough with an ED50 of 13mg/kg. | mpa.se |

| Nerve Conduction Inhibition | Frog sciatic nerve | Inhibited compound action potentials more potently than morphine or codeine. | mdpi.commdpi.com |

| Respiratory Depression | Guinea pigs (data from codeine/morphine) | Small but significant depression of ventilation. | mpa.se |

| Cardiovascular Effects | Cats (data from l-codeine/d-codeine) | High doses affected blood pressure and heart rate. | mpa.se |

Mechanistic Exploration of Observed Effects in Animal Studies

The mechanisms underlying the pharmacological actions of this compound observed in animal studies are believed to be largely mediated through its interaction with the opioid system, primarily as a result of its metabolism.

The primary mechanism of action for the central effects of this compound, such as analgesia and cough suppression, is attributed to its conversion to morphine. drugbank.com This metabolic process occurs in the liver, where this compound is O-deethylated to morphine by the cytochrome P450 enzyme CYP2D6. mpa.sedrugbank.com Morphine is a potent agonist at the µ-opioid receptor (MOR), which is a G-protein coupled receptor. mpa.sedrugbank.com These receptors are densely distributed in areas of the brain and spinal cord that are crucial for pain modulation and the cough reflex. drugbank.com

The binding of morphine to µ-opioid receptors initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release. drugbank.com In the context of pain, this results in the inhibition of ascending pain transmission pathways. For the antitussive effect, it is believed that opioids act on µ-receptors located in the cough center of the brainstem, though the exact mechanism is not fully understood. mpa.se

While the central, µ-opioid receptor-mediated mechanism is predominant, research also indicates a component of this compound's action that may be independent of opioid receptors. Studies on frog sciatic nerves have shown that the inhibition of compound action potentials by morphine, codeine, and this compound was resistant to the opioid antagonist naloxone (B1662785). mdpi.com This suggests a local anesthetic-like effect on nerve conduction that is not mediated by classical opioid receptors. mdpi.commdpi.com The potency of this effect appears to be related to the chemical structure, with this compound being more potent than codeine and morphine. mdpi.com

The respiratory depressant effects of opioids are also a direct consequence of their action on the central nervous system. drugbank.com Opioids depress the brainstem respiratory centers, reducing their responsiveness to increases in carbon dioxide tension. drugbank.comnih.gov This effect is primarily mediated by µ-opioid receptors located in key respiratory control centers like the preBötzinger Complex. nih.gov

The following table outlines the proposed mechanisms for the effects of this compound based on animal studies:

Proposed Mechanisms of this compound's Effects| Observed Effect | Proposed Mechanism | Key Mediators | Reference |

|---|---|---|---|

| Analgesia & Antitussive | Agonism at µ-opioid receptors following metabolism to morphine. | Morphine, µ-opioid receptors in the CNS. | mpa.sedrugbank.com |

| Nerve Conduction Inhibition | Direct, non-opioid receptor-mediated inhibition of nerve action potentials. | Not applicable (local anesthetic-like action). | mdpi.commdpi.com |

Iv. Metabolism and Biotransformation Pathways in Preclinical Models

Identification of Metabolic Pathways of 6-Ethylmorphine

The primary metabolic pathways for this compound are well-characterized and involve enzymatic reactions that alter its chemical structure, facilitating its elimination.

A significant metabolic route for this compound is O-deethylation, which results in the formation of morphine. nih.govdrugbank.com This reaction is catalyzed by the microsomal enzyme cytochrome P450 2D6 (CYP2D6). wada-ama.orgoup.com The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphism, which can affect the rate of morphine formation from this compound. oup.com Studies in rat hepatocytes have shown that the O-dealkylation of this compound to morphine is analogous to the O-demethylation of codeine, with both processes being mediated by the rat homolog CYP2D1. nih.gov Inhibition studies using specific inhibitors of CYP2D1, such as quinine (B1679958) and quinidine, demonstrated a significant reduction in the formation of morphine from this compound, confirming the enzyme's primary role in this pathway. nih.gov

Another important biotransformation pathway for this compound is N-demethylation, which leads to the production of norethylmorphine (B1237711). mpa.senih.gov This process is primarily catalyzed by cytochrome P450 3A4 (CYP3A4). nih.gov Research using human liver microsomes has established a strong correlation between CYP3A4 levels and the rate of N-demethylation. nih.govdrugbank.com Norethylmorphine can be detected in urine after the administration of this compound. nih.gov

Glucuronidation is a major pathway in the metabolism of this compound and its metabolites. mpa.sewada-ama.org The parent compound can be directly conjugated to form ethylmorphine-6-glucuronide, which has been identified as a major metabolite. wada-ama.orgnih.gov The primary metabolites, morphine and norethylmorphine, also undergo glucuronidation. wada-ama.org Morphine is conjugated to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). wada-ama.org Similarly, norethylmorphine can be conjugated to form norethylmorphine-6-glucuronide. wada-ama.org These glucuronide conjugates are more water-soluble, which facilitates their excretion in the urine. mpa.se

N-Demethylation to Norethylmorphine

Enzymatic Systems Involved in this compound Metabolism

The metabolism of this compound is orchestrated by specific families of enzymes, primarily the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

The cytochrome P450 system is crucial for the phase I metabolism of this compound.

CYP2D6 : This isoform is the principal enzyme responsible for the O-deethylation of this compound to morphine. wada-ama.orgnih.govoup.com The polymorphic nature of CYP2D6 leads to inter-individual variations in the rate of this conversion. oup.comedqm.eu Individuals can be classified as poor, extensive, or ultra-rapid metabolizers based on their CYP2D6 genotype, which impacts the pharmacokinetic profile of the drug. nih.govedqm.eu

CYP3A4 : This isoform is the main catalyst for the N-demethylation of this compound to norethylmorphine. mpa.senih.gov Studies have shown a direct correlation between the amount of CYP3A4 in human liver microsomes and the rate of this metabolic reaction. nih.govdrugbank.com In some preclinical models, CYP2C11 has also been implicated in N-demethylation. mpa.se

The UDP-glucuronosyltransferase (UGT) enzymes are responsible for the phase II glucuronidation of this compound and its metabolites.

UGT2B7 : This isoform is significantly involved in the glucuronidation of this compound to ethylmorphine-6-glucuronide. mpa.se It also plays a role in the conjugation of morphine to form both M3G and M6G. uef.fi

UGT2B4 : Along with UGT2B7, UGT2B4 is involved in the formation of ethylmorphine-6-glucuronide. mpa.se

Interactive Data Tables

Table 1: Major Metabolic Pathways of this compound

| Metabolic Pathway | Precursor | Primary Metabolite | Key Enzymes |

|---|---|---|---|

| O-Deethylation | This compound | Morphine | CYP2D6 wada-ama.orgnih.gov |

| N-Demethylation | This compound | Norethylmorphine | CYP3A4 nih.gov |

| Glucuronidation | This compound | Ethylmorphine-6-glucuronide | UGT2B7, UGT2B4 mpa.se |

| Glucuronidation | Morphine | Morphine-3-glucuronide, Morphine-6-glucuronide | UGT2B7 uef.fi |

Table 2: Key Enzymes in this compound Metabolism

| Enzyme Family | Isoform | Metabolic Reaction | Substrate(s) |

|---|---|---|---|

| Cytochrome P450 | CYP2D6 | O-Deethylation | This compound wada-ama.orgnih.gov |

| Cytochrome P450 | CYP3A4 | N-Demethylation | This compound nih.gov |

| UDP-Glucuronosyltransferase | UGT2B7 | Glucuronidation | This compound, Morphine mpa.seuef.fi |

Role of Ethylmorphine N-Demethylase in Liver Microsome Studies

Ethylmorphine N-demethylase is a crucial enzyme in the metabolism of this compound, primarily facilitating the removal of the N-methyl group. This process is a key pathway alongside O-deethylation. Studies using rat hepatic microsomes have been instrumental in characterizing this enzyme's function.

Research has established that N-demethylation and O-deethylation are catalyzed by different enzymes. nih.gov In rat liver microsome preparations, the kinetic parameters for these two pathways differ significantly. The Michaelis-Menten constant (Kₘ) for N-demethylation was found to be 250 µM, whereas the Kₘ for O-de-ethylation was a much lower 57 µM, suggesting a different enzymatic affinity for the substrate. nih.gov The N-demethylation reaction is stoichiometrically linked to the stimulation of both NADPH-cytochrome P-450 reductase and NADPH oxidase. nih.gov This indicates that the rate of cytochrome P-450 reduction by NADPH is a rate-limiting step in the N-demethylation of ethylmorphine, particularly at temperatures below 40°C. karger.com The process is also used as an indicator of liver function. loinc.org

Table 1: Kinetic Parameters of this compound Metabolism in Rat Liver Microsomes

| Metabolic Pathway | Kₘ (µM) | Key Enzyme System |

|---|---|---|

| N-Demethylation | 250 | Ethylmorphine N-Demethylase |

| O-De-ethylation | 57 | O-de-ethylase |

Data sourced from studies on rat hepatic microsomes. nih.gov

Preclinical In Vitro and In Vivo Metabolism Studies

Preclinical studies, both within controlled in vitro systems and in living animal models, have provided a comprehensive picture of this compound metabolism. These studies allow for the investigation of cellular processes, species differences, and the influence of external factors on biotransformation.

Research comparing this compound metabolism in isolated liver microsomes versus intact hepatocytes has highlighted the importance of cellular structures in drug processing. A significant finding is the difference in the apparent affinity of ethylmorphine N-demethylase. In isolated hepatocytes from rats, the Kₘ for this enzyme was observed to be in the range of 50 to 100 µM, which is considerably lower than the 250 to 340 µM range seen in isolated microsomes. nih.gov

This discrepancy is attributed to the active transport of this compound into the hepatocyte. nih.gov Further studies identified this transport mechanism with a Kₘ of 250 µM and a maximum transport rate (Tm) of 20 nmol/min per 10⁶ cells. nih.gov This suggests that the cell's ability to concentrate the compound intracellularly leads to a lower apparent Kₘ for the metabolic enzyme within the cellular environment compared to the simplified microsomal system. nih.gov Additionally, factors like oxygen concentration can affect the kinetic parameters within hepatocytes; reducing oxygen levels was found to decrease both the Kₘ and the maximum reaction velocity (Vₘ) of N-demethylation. nih.gov

Table 2: Comparison of Ethylmorphine N-Demethylase Kinetics

| System | Kₘ (µM) | Vₘ (nmol/min/10⁶ cells) | Noted Factor |

|---|---|---|---|

| Isolated Rat Hepatocytes | 50 - 100 | 1.85 (at 20% O₂) | Active transport into the cell |

| Isolated Rat Microsomes | 250 - 340 | Not directly comparable | Lacks cellular transport systems |

Data highlights the effect of the cellular environment on enzyme kinetics. nih.gov

The metabolism of this compound shows notable variation across different animal species, which is crucial for extrapolating preclinical data. The primary metabolic pathways involve N-demethylation to norethylmorphine and O-deethylation to morphine, which are catalyzed by cytochrome P450 (CYP) enzymes, specifically isoforms like CYP3A, CYP2C11, and CYP2D6. mpa.se The subsequent glucuronidation of metabolites is also a key step.

Rats and Mice : In rats, N-demethylation is a prominent pathway. nih.gov However, the urinary excretion of morphine-6-glucuronide (a downstream metabolite of morphine) is very low in both mice and rats. jst.go.jp Studies on the effects of stress in mice have shown that hepatic enzyme activities related to drug metabolism can be altered. oup.com

Guinea Pigs : Guinea pigs exhibit a different metabolic ratio compared to rats. The urinary excretion ratio of morphine-3-glucuronide to morphine-6-glucuronide is approximately 4:1. jst.go.jp In studies suppressing cough, the effective dose for this compound was 13 mg/kg. mpa.se

Rabbits : Rabbits show a very high ratio of morphine-3-glucuronide to morphine-6-glucuronide in urine, around 50:1. jst.go.jp

Dogs and Monkeys : While specific data on this compound is limited, general knowledge of CYP-mediated metabolism highlights significant differences between these species and humans, particularly in the activity of CYP1A, -2C, -2D, and -3A isoforms. nih.gov

Cats : High doses of related opioids have been shown to affect blood pressure and heart rate in cats. mpa.se

These species-specific differences in enzyme expression and activity underscore the importance of selecting appropriate animal models in preclinical development. nih.gov

The rate of this compound metabolism can be significantly altered by the co-administration of other substances that either induce (increase) or inhibit (decrease) the activity of metabolic enzymes. nih.govauckland.ac.nz

Enzyme Induction:

Phenobarbital (B1680315) : Treatment with phenobarbital, a classic enzyme inducer, was shown to increase N-demethylation activity in rat liver microsomes by 118%, while O-de-ethylation was unaffected. nih.gov In cattle, phenobarbital treatment significantly increased the N-demethylation of ethylmorphine by approximately 2.7-fold. mdpi.com

Testosterone (B1683101) : In female and castrated male mice, testosterone administration stimulated hepatic microsomal ethylmorphine N-demethylase activity by 50-75%. oup.com

Streptozotocin (B1681764) : In diabetic rat models, streptozotocin treatment led to an increase in the hepatic N-demethylation of ethylmorphine, an activity associated with the CYP3A subfamily. taylorandfrancis.com

Enzyme Inhibition:

Flutamide : This antiandrogen agent effectively blocked the stimulatory effects of testosterone on ethylmorphine N-demethylase activity in both mice and rats. oup.com

SU-10'603 and Metyrapone : In rat and guinea pig liver microsomes, the steroid hydroxylase inhibitor SU-10'603 demonstrated potent, concentration-dependent inhibition of ethylmorphine demethylation. It was found to be a more potent inhibitor than the structurally related compound metyrapone. nih.gov

Acetaminophen (AAP) : In vivo administration of AAP in rats and mice inhibited ethylmorphine N-demethylase activity. This inhibition was linked to a decrease in cytochrome P-450 content and a reduction in the Vmax of the enzyme, with no change to the Kₘ. jst.go.jp

Piperine and Steroids : Piperine has been shown to strongly inhibit ethylmorphine-N-demethylation in vitro. taylorandfrancis.com Various steroids, such as progesterone (B1679170) and dehydroepiandrosterone, also inhibit this activity, suggesting they compete for the same enzyme. taylorandfrancis.com

Table 3: Effects of Inducers and Inhibitors on this compound N-Demethylation in Preclinical Models

| Compound | Animal Model | System | Effect | Mechanism/Note |

|---|---|---|---|---|

| Phenobarbital | Rat | Liver Microsomes | Induction (+118%) | Increased enzyme activity |

| Testosterone | Mouse | Liver Microsomes | Induction (+50-75%) | Androgen-specific stimulation |

| Flutamide | Mouse, Rat | Liver Microsomes | Inhibition | Blocks testosterone-induced stimulation |

| SU-10'603 | Rat, Guinea Pig | Liver Microsomes | Inhibition | Potent inhibitor of monooxygenases |

| Acetaminophen | Rat, Mouse | Liver Microsomes | Inhibition | Decreased cytochrome P-450 content |

This table summarizes findings from various preclinical studies. nih.govoup.comnih.govjst.go.jp

V. Structure Activity Relationship Sar Studies of 6 Ethylmorphine

Impact of Substituent Modifications on the Morphinan (B1239233) Skeleton

The morphinan scaffold, a rigid pentacyclic structure, provides a template for systematic modifications to explore and optimize pharmacological activity. nih.gov Key positions for modification that significantly impact the activity of these compounds include the C-3, C-6, and N-17 positions. wikipedia.orgnih.gov

Modifications at the C-3 and C-6 positions of the morphinan skeleton are critical in determining opioid receptor affinity and efficacy. The phenolic hydroxyl group at the C-3 position is widely considered essential for high-affinity binding to the μ-opioid receptor (MOR) through hydrogen bond formation. mdpi.com Masking this hydroxyl group, as seen in codeine (3-methoxymorphine), generally leads to a significant decrease in binding affinity. nih.gov

The nature of the substituent at the C-6 position also profoundly influences the pharmacological profile. In morphine, this position holds a hydroxyl group. Etherification or esterification at this position can alter properties such as lipophilicity, which affects the ability of the molecule to cross the blood-brain barrier, and its interaction with the opioid receptors. For instance, acetylation of the 6-hydroxyl group of morphine to produce 6-acetylmorphine (B159328) results in a compound with higher lipophilicity and potent analgesic activity. mdpi.com

The substitution of the 6-hydroxyl group with an amino group, creating 6β-aminomorphinans, has been shown to produce derivatives with high affinity for opiate receptors. rsc.org Further acylation of this amino group can lead to compounds with varying selectivity and activity at the different opioid receptors. rsc.org For example, a carbonyl group at position 6 is often preferable to a hydroxyl group in N-phenethyl derivatives, enhancing MOR affinity and agonist potency. plos.org

The following table summarizes the effects of modifications at the C-3 and C-6 positions on μ-opioid receptor (MOR) affinity and activity for selected morphine congeners.

| Compound | C-3 Substituent | C-6 Substituent | Relative MOR Affinity | Functional Activity |

| Morphine | -OH | -OH | High | Full Agonist |

| Codeine | -OCH₃ | -OH | Low | Weak Agonist (Prodrug) |

| 6-Acetylmorphine | -OH | -OCOCH₃ | Very High | Potent Agonist |

| Heroin (Diacetylmorphine) | -OCOCH₃ | -OCOCH₃ | Lower than 6-AM | Agonist (Prodrug) |

Data compiled from multiple sources. nih.govmdpi.com

The substituent at the N-17 position on the morphinan skeleton is a primary determinant of whether a compound will act as an agonist, an antagonist, or have a mixed agonist-antagonist profile. plos.orgnih.gov Generally, a small alkyl group, such as a methyl group found in morphine, results in potent agonist activity at the μ-opioid receptor. nih.gov

Increasing the size of the N-17 substituent can lead to a shift in the pharmacological profile from agonism to antagonism. For instance, replacing the N-methyl group of morphine with an allyl group results in nalorphine, a compound with mixed agonist-antagonist properties. plos.org Further increasing the bulk of the substituent, such as with a cyclopropylmethyl or allyl group, typically leads to compounds with potent antagonist activity, like naloxone (B1662785) and naltrexone. nih.govnih.gov These larger groups are thought to sterically hinder the conformational changes in the receptor that are necessary for signal transduction, thereby blocking the action of agonists. nih.gov

The table below illustrates the influence of the N-17 substituent on the pharmacological profile of morphinan derivatives.

| Compound | N-17 Substituent | Pharmacological Profile |

| Morphine | -CH₃ | Agonist |

| Nalorphine | -CH₂CH=CH₂ | Mixed Agonist-Antagonist |

| Naloxone | -CH₂CH=CH₂ | Antagonist |

| Naltrexone | -CH₂-c-C₃H₅ | Antagonist |

Data compiled from multiple sources. plos.orgnih.govsaica.com.au

C-3 and C-6 Positions: Effects on Opioid Receptor Affinity and Functional Activity

Stereochemical Considerations and Enantiomeric Activity

The morphinan skeleton contains multiple chiral centers, making stereochemistry a critical factor in its biological activity. mdpi.com Morphine itself has five stereogenic centers, leading to a large number of possible stereoisomers. researchgate.net However, the analgesic activity is almost exclusively found in the naturally occurring (-)-enantiomer. wikipedia.org

The rigid structure of the morphinan ring system dictates a specific three-dimensional arrangement of its functional groups, which is crucial for proper binding to the opioid receptors. The spatial relationship between the aromatic ring, the piperidine (B6355638) ring, and the C-6 hydroxyl group is particularly important for receptor recognition and activation. nih.gov

Enantiomers of morphinan derivatives often exhibit vastly different pharmacological activities. For example, in the case of 5-phenylmorphans, the stereochemistry at C9 can determine whether a compound is a potent MOR agonist or a weak antagonist. mdpi.com In one study, the (1S,5R,9R) enantiomer was a potent partial MOR agonist, while its enantiomer, (1R,5S,9S), was a weak antagonist. mdpi.com This highlights the high degree of stereoselectivity of opioid receptors and the importance of precise stereochemistry for desired pharmacological effects.

Design Principles for Novel Morphinan Derivatives

The development of new morphinan derivatives is guided by several key design principles derived from extensive SAR studies. A primary goal is often to separate the desired analgesic effects from undesirable side effects like respiratory depression and abuse potential. researchgate.net

One major principle is the "message-address" concept. In this model, the "message" portion of the molecule (often the core morphinan structure) is responsible for eliciting the biological effect (agonism), while the "address" portion (specific substituents) directs the molecule to a particular receptor subtype. jst.go.jp For example, adding heterocyclic moieties to the C-ring has been explored to achieve selectivity for the δ-opioid receptor (DOR). jst.go.jp

Another strategy involves the development of "biased agonists." These are ligands that preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). The hypothesis is that separating these pathways could lead to analgesics with fewer side effects. researchgate.net

Furthermore, the introduction of bulky substituents at specific positions, such as the N-17 position, remains a fundamental strategy for creating antagonists. wikipedia.org The addition of bridges between carbons, such as a 6,14-ethano bridge, can dramatically increase potency. wikipedia.org Structure-guided design, utilizing computational modeling and an understanding of the opioid receptor's three-dimensional structure, is increasingly being used to rationally design novel ligands with specific desired properties. nih.govacs.org

Vi. Advanced Analytical Methodologies for 6 Ethylmorphine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For 6-ethylmorphine research, several chromatographic methods have been developed and optimized.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation of compounds in a liquid mobile phase. In the context of this compound analysis, reversed-phase HPLC is often employed. nih.gov

One study detailed a method for the simultaneous estimation of dicyclomine (B1218976) and ethylmorphine in bulk and tablet forms. ijpsr.com The separation was achieved using a Discovery C18 column with a mobile phase consisting of water (pH 5.4 adjusted with orthophosphoric acid) and acetonitrile (B52724) in a 40:60 v/v ratio. ijpsr.com Detection was performed at 215 nm, and the retention time for ethylmorphine was found to be approximately 4.204 minutes. ijpsr.com This method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision. ijpsr.com

Another HPLC method was developed for the simultaneous determination of ten drugs of abuse, including ethylmorphine, in urine. capes.gov.br This method utilized a Zorbax C8 column with a mobile phase of methanol, 0.05 mol/L KH2PO4, and diethylamine (B46881) (27:73:0.5, pH 4). capes.gov.br

The table below summarizes the key parameters of a validated RP-HPLC method for ethylmorphine analysis. ijpsr.com

| Parameter | Value |

| Stationary Phase | Discovery C18 column (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Water (pH 5.4) : Acetonitrile (40:60 v/v) |

| Flow Rate | 1 ml/min |

| Detection Wavelength | 215 nm |

| Retention Time | 4.204 ± 0.19 min |

| Linearity Range | 50% to 150% of working concentration (r²=0.999) |

| Limit of Detection (LOD) | 0.20 µg/ml |

| Limit of Quantification (LOQ) | 0.62 µg/ml |

| Accuracy (% Recovery) | 99.24% |

| This table presents data from a study on the simultaneous estimation of dicyclomine and ethylmorphine. ijpsr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, often considered a gold standard for the confirmation of opioids. semanticscholar.org It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.

For the analysis of opioids like this compound, a derivatization step is typically required to increase their volatility and improve chromatographic performance. semanticscholar.orgoup.com Propionic anhydride (B1165640) is a commonly used derivatizing agent that yields stable derivatives suitable for GC-MS analysis. semanticscholar.orgoup.comoup.com

In one method, various opiates, including ethylmorphine, were analyzed in blood using GC with electron ionization detection (GCD). oup.com The compounds were derivatized with propionic anhydride in the presence of triethylamine. oup.com For ethylmorphine, the selected ions for monitoring were m/z 296 and 369. oup.com The method demonstrated a quantitation limit of 0.01 mg/L and linearity up to 10 mg/L. oup.com

Another GC-MS method was developed for the analysis of thirteen opioids, including ethylmorphine, in whole blood. ricardinis.pt This method utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. ricardinis.ptresearchgate.net The analysis was performed on an HP-1MS column with temperature programming, and helium as the carrier gas. semanticscholar.org The method was found to be selective with a linear range of 31.2-2000 ng/mL. ricardinis.ptresearchgate.net

The following table outlines the GC-MS parameters for the analysis of propionylated ethylmorphine. oup.com

| Parameter | Value |

| Derivatizing Agent | Propionic anhydride with triethylamine |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Selected Ions (m/z) | 296 and 369 |

| Quantitation Limit | 0.01 mg/L |

| Linearity | 0.01-10 mg/L |

| This table is based on a study using GCD for the quantitation of opiates as propionyl derivatives in blood. oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in bioanalytical research due to its high selectivity and sensitivity, which are crucial for analyzing compounds in complex biological matrices like blood and urine. sciex.comresearchgate.net This technique is particularly well-suited for the analysis of this compound and its metabolites. oup.comnih.gov

A validated LC-MS/MS method for the quantification of various heroin-related compounds, including ethylmorphine, in urine has been developed. oup.comresearchgate.net This method is applied in postmortem cases to understand metabolic ratios. oup.com Another LC-MS method combined with solid-phase extraction was validated for the identification and quantification of ethylmorphine-6-glucuronide and other opiates in human urine. oup.comnih.govresearchgate.net The chromatographic separation was achieved on a C18 column with a gradient elution using acetonitrile and 25 mmol/L formic acid. oup.comnih.gov

Research has also focused on the analysis of 15 different drugs of abuse, including ethylmorphine, in whole blood using online solid-phase extraction coupled with LC-MS/MS. sciex.com This method offers a simple and fast sample preparation with a short chromatographic run time. sciex.com

The table below details the parameters for an LC-MS/MS method for the analysis of opiates in urine. oup.comnih.gov

| Parameter | Value |

| Chromatographic Column | 2.0 x 100-mm C18 column |

| Mobile Phase | Acetonitrile and 25 mmol/L formic acid (gradient elution) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Reporting Limit | 300 ng/mL |

| Interassay Variability | < 10% |

| This table is based on a study for the accurate determination of morphine-, codeine-, and ethylmorphine-glucuronides and 6-acetylmorphine (B159328) in urine. oup.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Analysis

Sample Preparation Strategies for Research Applications

Effective sample preparation is a critical step in the analytical workflow, aimed at removing interfering substances from the matrix and concentrating the analyte of interest. This ensures the reliability and accuracy of the subsequent chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique in analytical chemistry. ata-journal.org It is particularly valuable for the extraction of opioids, including this compound, from complex biological samples such as plasma, whole blood, and urine. oup.comnih.govelsevier.es SPE offers several advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. ricardinis.pt

In one study, SPE was used to extract morphine and its derivatives from plasma using Bond Elut Certify cartridges. elsevier.es The protocol involved conditioning the cartridge, applying the sample, washing to remove interferences, and finally eluting the analytes. elsevier.es Another method utilized 30-mg Oasis HLB cartridges for the extraction of ethylmorphine-6-glucuronide and other opiates from small aliquots of urine. oup.comnih.gov

Mixed-mode SPE cartridges, which contain both cation-exchange and hydrophobic functionalities, are often employed for the extraction of basic drugs like this compound. researchgate.net

The table below outlines a typical SPE procedure for opioid extraction. elsevier.es

| Step | Reagent/Solvent |

| Cartridge Conditioning | 2 mL Methanol, followed by 2 mL Water |

| Sample Application | Plasma sample mixed with Tris buffer (pH 9.5) |

| Washing | 2 mL Water, followed by 1 mL Acetate buffer (pH 4), then 2 mL Methanol |

| Elution | Not specified in the provided abstract |

| This table is based on a study determining plasma morphine levels after solid-phase extraction. elsevier.es |

Automation in sample preparation has become increasingly important in research laboratories to improve throughput, precision, and operator safety. nih.gov Automated systems can perform various steps, including liquid handling, extraction, and derivatization, with high reproducibility. nih.gov

An automated method combining on-line dialysis and trace enrichment has been described for the determination of five opiates, including ethylmorphine, in human plasma and whole blood. nih.gov This system, known as ASTED (Automated Sequential Trace Enrichment of Dialysate), demonstrated high reliability for sample preparation prior to GC and GC-MS analysis. nih.gov

Furthermore, robotic systems have been developed to automate SPE procedures for the analysis of a large number of compounds, including ethylmorphine, in urine. nih.govoup.comoup.com These systems can handle the entire process from the primary urine tube to the final vial for LC-MS/MS analysis, ensuring sample integrity and minimizing manual intervention. oup.comoup.com Such automation has been shown to improve precision and accuracy while offering a safer and less time-consuming workflow. nih.gov

A study on the analysis of 23 opioids and other drugs in urine utilized a TECAN Freedom Evo 100 base system to automate the SPE procedure. oup.comoup.com This system incorporated modules for liquid handling, SPE, shaking, and incubation, all controlled by specialized software. oup.com

Solid-Phase Extraction (SPE) Techniques

Application of Certified Reference Materials in Analytical Research

Certified Reference Materials (CRMs) are indispensable tools in analytical research, serving as a benchmark for quality control and assurance. lgcstandards.com A CRM is a highly characterized and homogeneous material with a certified value for a specific property, such as the concentration of a compound. nist.gov In the context of this compound research, CRMs are used to ensure the accuracy and traceability of analytical measurements. enfsi.eu

The primary applications of CRMs in research-grade assays include:

Method Validation: CRMs are used to validate analytical methods by treating the CRM as a typical sample. nist.gov The result obtained from the assay is compared against the CRM's certified value to assess the method's accuracy and identify any systematic bias. nist.gov

Calibration: CRMs are used to calibrate analytical instruments, establishing a reliable link between the instrument's response and the analyte concentration. lgcstandards.comenfsi.eu This ensures that the measurements are traceable to a recognized standard. enfsi.eu

Quality Control: CRMs are regularly analyzed alongside research samples as part of ongoing quality control procedures. lgcstandards.com This verifies the continued proper performance of the analytical system.

Several suppliers provide CRMs for this compound, typically as a solution of a precise concentration in a solvent like methanol. cerilliant.com For example, Cerilliant® offers a CRM of ethylmorphine at a concentration of 1.0 mg/mL in methanol, which is suitable for calibrating and validating LC/MS or GC/MS methods used in forensic analysis and toxicology. cerilliant.com These CRMs are produced under rigorous quality standards, such as ISO Guide 34 and ISO/IEC 17025, which define the requirements for the competence of reference material producers and testing laboratories, respectively. lgcstandards.com The certificate of analysis accompanying a CRM provides detailed information on its certified concentration and the associated uncertainty, ensuring its fitness for purpose in high-level analytical research. lgcstandards.com

Vii. Theoretical and Computational Studies of 6 Ethylmorphine

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking simulations are instrumental in elucidating the binding mechanisms of 6-ethylmorphine at opioid receptors. Although specific docking studies exclusively focused on this compound are not extensively detailed in the available literature, inferences can be drawn from studies on structurally similar morphinans and the principles of ligand-receptor interactions.

Computational studies on morphinan (B1239233) derivatives, such as N-methylmorphinan-6-ones, at the µ-opioid receptor (µ-OR) highlight key interactions that are likely mirrored by this compound. nih.gov These studies reveal that the relative orientation of the ligand within the µ-OR binding site is critical for establishing the necessary non-covalent interactions that lead to receptor activation. nih.gov For morphinans, a charged interaction with the aspartic acid residue D147 and a hydrogen bond network involving the histidine residue H297 are crucial for binding and agonistic activity. nih.gov Given that this compound is a µ-OR agonist, it is anticipated to engage in similar binding motifs. drugbank.com The ethyl group at the 3-position, which distinguishes it from morphine and codeine, likely influences its binding affinity and pharmacological profile through specific interactions within a hydrophobic pocket of the receptor. researchgate.net

Docking studies on a range of opioids, including morphine derivatives, have validated computational models for predicting binding affinities at the µ-opioid receptor. plos.org These models demonstrate a strong correlation between calculated binding scores and experimentally determined affinities, underscoring the predictive power of such simulations. plos.org The binding of this compound to other receptors, such as adenosine (B11128) deaminase, has also been modeled, revealing a binding energy of -8 kcal/mol, which was more favorable than that of morphine and thebaine in the same study. nih.gov

Molecular dynamics (MD) simulations further complement these static docking studies by providing insights into the dynamic behavior of the ligand-receptor complex. nih.gov For related morphinans, MD simulations have shown subtle differences in hydrogen bonding and conformational changes within the receptor upon ligand binding, which can influence the distinct pharmacological profiles of these compounds. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure of this compound, providing a fundamental understanding of its reactivity and molecular properties. These calculations often utilize methods like Density Functional Theory (DFT) to model the electron distribution and orbital energies. researchgate.netmdpi.com

Periodic electronic structure calculations have been performed on this compound (referred to as dionine) and related morphinanes using the CASTEP plane wave code with the Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) exchange-correlation density functional. researchgate.netacs.org These calculations are essential for determining the energetic and structural properties of the molecule in its crystalline state.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energies of HOMO and LUMO and the resulting energy gap are important descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net For similar molecules, theoretical studies have shown that methods like TD-DFT can reliably predict excitation energies and absorption spectra. researchgate.net

Furthermore, quantum chemical calculations can determine conformational energy differences between various forms of the molecule, such as the anhydrate and hydrate (B1144303) forms. For this compound, the monohydrate conformation was calculated to be only 4.6 kJ mol⁻¹ less stable than the anhydrate conformation, a smaller difference compared to morphine and codeine. researchgate.net

| Compound | Conformational Energy Difference (kJ mol⁻¹) | Reference |

|---|---|---|

| Morphine | 17.0 | researchgate.net |

| Codeine | 22.7 | researchgate.net |

| This compound | 4.6 | researchgate.net |

Crystallographic and Solid-State Property Prediction

The solid-state properties of this compound, including its crystal structure, hydrate formation, and polymorphism, have been investigated through a combination of experimental techniques and computational predictions. acs.orgresearchgate.net

This compound is known to form stable hydrates. acs.orgresearchgate.net A single crystal structure of this compound monohydrate has been reported. researchgate.netnih.gov Computational dehydration modeling has been used to complement experimental findings and to understand the relationships between anhydrous and hydrated forms. nih.govacs.org

The stability of these hydrates is dependent on temperature and moisture conditions. researchgate.net Gravimetric moisture sorption/desorption experiments show how the compound interacts with water vapor at different relative humidity (RH) levels. researchgate.net The formation of hydrates results in higher-dimensional hydrogen bond networks, which contribute to the stability of the crystal lattice. acs.orgnih.gov The enthalpic stabilization of the hydrate relative to the most stable anhydrate form has been estimated using differential scanning and isothermal calorimetry. acs.orgresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceuticals. For this compound, only one anhydrate form has been detected experimentally, while its hydrochloride salt has not been found to form an anhydrate. acs.orgresearchgate.net In contrast, both morphine and codeine exhibit anhydrous polymorphs. acs.orgresearchgate.net

A potential crystal structure for an anhydrous form of this compound (D-Icalc) was derived from computational dehydration modeling. researchgate.netnih.govacs.org This computationally predicted structure was found to be consistent with experimental powder X-ray diffraction patterns and infrared spectroscopy data. acs.orgresearchgate.net All structurally characterized forms of the morphinanes, including this compound, crystallize in the orthorhombic space group P2₁2₁2₁. acs.orgresearchgate.net

| Compound Form | Crystal System | Space Group | Reference |

|---|---|---|---|

| This compound Monohydrate | Orthorhombic | P2₁2₁2₁ | researchgate.netnih.gov |

| This compound HCl Dihydrate | Orthorhombic | P2₁2₁2₁ | researchgate.netnih.gov |

| Anhydrous this compound (predicted) | Orthorhombic | P2₁2₁2₁ | researchgate.netacs.org |

Hydrate Formation and Stability Characterization

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

While extensive QSAR studies focusing solely on this compound are limited, it has been included in broader QSAR analyses of opioid receptor ligands. For instance, a recent study developed machine learning models to classify the intrinsic activities of ligands at the human µ-opioid receptor. nih.gov In this work, this compound was part of the training set of molecules, which included various morphine derivatives. nih.govacs.org The models, which utilized molecular descriptors and SMILES strings, were able to discriminate between agonists and antagonists with high accuracy. biorxiv.org

The development of such QSAR models relies on datasets of compounds with known activities. kcl.ac.uk The structural features of the molecules, such as hydrophobicity and stereochemistry, are often found to be significant contributors to their biological activity. kcl.ac.uk These models can guide the synthesis of new analogues with potentially improved pharmacological properties. kcl.ac.uk

Viii. Future Directions in 6 Ethylmorphine Academic Research

Exploration of Novel Synthetic Pathways

The availability of pure and well-characterized 6-Ethylmorphine is a prerequisite for all further pharmacological and analytical study. While the synthesis of the related compound heterocodeine (morphine 6-methyl ether) has been established, future research should focus on developing and optimizing synthetic routes specifically for this compound.

A promising starting point is the selective O-alkylation of morphine. Research has demonstrated that the potassium salt of the di-O-anion of morphine can be selectively alkylated at the C6 position to yield morphine 6-methyl ether in high yields. nih.gov A future synthetic strategy would adapt this method using an ethylating agent, such as ethyl iodide, in place of a methylating agent. google.com Key research objectives in this area will include:

Optimization of Reaction Conditions: Systematically investigating solvents, bases, temperature, and reaction times to maximize the yield and purity of this compound, while minimizing the formation of the 3-O-ethyl ether, the 3,6-di-O-ethyl ether, and other byproducts.

Stereoselectivity: Ensuring the synthesis preserves the natural stereochemistry of the morphine backbone, which is crucial for pharmacological activity. The five centers of chirality (C5, C6, C9, C13, and C14) in the morphine scaffold must be maintained. neu.edu.tr

Scalability: Developing a robust synthesis that can be scaled up from milligram to gram quantities to provide sufficient material for comprehensive preclinical evaluation. mdpi.com

Alternative Routes: Exploring other synthetic strategies, such as those employing Mitsunobu reactions or novel protecting group methodologies, which have been used to create a variety of morphine derivatives, including aminomorphinans from the C6-hydroxyl group. nih.gov These advanced methods could offer alternative pathways to this compound and its analogues.

Deeper Mechanistic Insights into Receptor Interactions

Understanding how this compound interacts with opioid receptors at a molecular level is a fundamental goal. While it is known that the chemical group at the C6 position of morphine generally has little effect on binding affinity for the mu-opioid receptor (MOR) compared to the critical C3 phenolic hydroxyl group, the specific influence of a 6-ethyl ether is not well characterized. osti.govcapes.gov.brnih.gov

Future research should move beyond simple binding affinity assays to explore the functional consequences of this specific structural modification. Key areas of investigation include:

Receptor Activation and Biased Agonism: Determining whether this compound acts as an agonist, partial agonist, or antagonist at the mu, delta, and kappa opioid receptors. A critical area of inquiry is the concept of biased agonism—whether this compound preferentially activates G-protein signaling pathways over β-arrestin pathways, a characteristic that could, in theory, separate analgesic effects from certain side effects.

Subtype Selectivity: Investigating the binding and functional activity of this compound at specific opioid receptor subtypes. For instance, some 6-substituted morphine derivatives have shown an affinity for a unique mu-3 (μ3) receptor subtype, which is not strongly agonized by morphine itself. wikipedia.org Exploring this interaction could reveal novel pharmacological properties.

Influence of C6 Stereochemistry: Research on larger C6 substituents has shown that the stereochemical configuration (6α vs. 6β) can dramatically influence whether a compound acts as an agonist or an antagonist. rsc.org Although the ethyl group is relatively small, future studies must synthesize and evaluate both the 6α and 6β isomers of ethylmorphine to fully understand its structure-activity relationship (SAR). rsc.orgnih.gov

Interaction with Non-Opioid Receptors: Investigating potential off-target effects or interactions with other receptor systems, such as the MRGPRX2 receptor, an opioid-like receptor where modifications at the C6 position of morphine are generally well-tolerated. nih.gov

Advanced Preclinical Metabolic Profiling Techniques

The metabolic fate of this compound is currently unknown. Its metabolism will dictate its pharmacokinetic profile and could produce active or inactive metabolites. The metabolism of the more common 3-ethylmorphine (dionine) proceeds via O-deethylation to morphine and N-demethylation to norethylmorphine (B1237711), primarily involving cytochrome P450 enzymes like CYP2D6 and CYP3A4. drugbank.commpa.sewada-ama.org Morphine itself is primarily metabolized to morphine-3-glucuronide (B1234276) (M3G) and the active morphine-6-glucuronide (B1233000) (M6G). nih.govfrontiersin.orgwikipedia.org

Future academic research must employ advanced analytical techniques to fully characterize the biotransformation of this compound. This would involve:

In Vitro Metabolism Studies: Using human and animal liver microsomes and hepatocytes to identify the primary metabolic pathways. ojp.gov Key questions include whether this compound undergoes O-deethylation to morphine, N-demethylation to a novel "nor-6-ethylmorphine" metabolite, or direct glucuronidation.

Metabolite Identification and Quantification: Utilizing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) to separate, identify, and quantify metabolites in preclinical plasma and urine samples. ojp.gov This would allow for the elucidation of the complete metabolic pathway.

Synthesis of Metabolite Standards: The chemical synthesis of predicted metabolites, such as nor-6-ethylmorphine, is essential to serve as certified reference materials for unequivocal identification and accurate quantification in biological samples. sigmaaldrich.com

Enzyme Phenotyping: Identifying the specific CYP450 and UGT enzymes responsible for the metabolism of this compound. pharmgkb.org This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its pharmacokinetics.

Development of High-Throughput Analytical Methodologies for Research Discovery

As research into this compound and its analogues expands, the need for rapid and efficient analytical methods will become critical. Traditional methods like GC-MS and LC-MS can be time-consuming. elsevier.esnih.gov The development of high-throughput screening (HTS) methodologies will be essential for accelerating research, for example, in screening new synthetic analogues for receptor binding or analyzing large numbers of samples from metabolic studies.

Future directions in this area include:

Automated Sample Preparation: Implementing automated solid-phase extraction (SPE) platforms, often in a 96-well format, to dramatically reduce sample preparation time and improve reproducibility for large batches of biological samples. nih.govacs.org

Ultra-Fast Chromatography and Mass Spectrometry: Coupling ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) to reduce analytical run times from several minutes to under two minutes per sample without sacrificing sensitivity or resolution. acs.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Applying techniques like drift tube ion mobility spectrometry (DTIMS-MS) which can separate molecules based on their size, shape, and charge. nih.gov This technology can differentiate some opioid isomers without prior chromatographic separation and enables screening capabilities on the order of seconds per sample, making it ideal for HTS applications. nih.govacs.org

Data-Independent Acquisition (DIA): Using advanced MS techniques like SWATH® Acquisition, which collects MS and MS/MS information on every detectable compound in a sample. sciex.com This creates a permanent digital record of the sample that can be re-interrogated for newly discovered metabolites or analogues in the future without re-running the sample.

Computational Design of Targeted Analogues for Basic Science Inquiry

Computational chemistry and molecular modeling offer powerful tools to guide and accelerate the discovery process. In silico techniques can be used to design novel analogues of this compound with specific, targeted properties for use as probes in basic science research.

Future research in this domain should focus on:

Molecular Docking and Dynamics: Building computational models of this compound and its potential analogues docked into the crystal structures of the mu, delta, and kappa opioid receptors. researchgate.netresearchgate.net Molecular dynamics simulations can then predict the stability of these interactions and reveal key binding determinants at an atomic level. acs.org

Structure-Activity Relationship (SAR) Exploration: Using computational models to predict how structural modifications to the this compound scaffold—such as altering the length of the 6-alkoxy chain, adding substituents at other positions, or modifying the N-17 group—would impact receptor affinity, selectivity, and functional activity (e.g., agonist vs. antagonist). rsc.orgslideshare.net

Design of Pharmacological Probes: Applying these in silico findings to rationally design and prioritize novel analogues for chemical synthesis. For example, computational methods could guide the design of a highly selective fluorescent ligand based on the this compound structure to visualize opioid receptors in cells, or a biased agonist to specifically probe G-protein signaling pathways. researchgate.net This approach can save significant time and resources compared to traditional, trial-and-error synthesis and screening.

常见问题

Q. How can researchers address discrepancies between in vitro and in vivo metabolic profiles of this compound?

- Methodology :

Cross-Species Comparison : Test metabolites in humanized liver mouse models and human hepatocytes.

Enzyme Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。